N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a benzo[d][1,3]dioxole moiety linked via a carboxamide group to a pyrazol-4-yl ring substituted with a (tetrahydro-2H-pyran-2-yl)methyl group. Key structural attributes include:
- Benzo[d][1,3]dioxole: A fused aromatic ring system with two oxygen atoms, contributing to metabolic stability and electronic modulation.
- Tetrahydro-2H-pyran substituent: A six-membered oxygen-containing ring, enhancing solubility and pharmacokinetic properties through moderate lipophilicity.
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c21-17(12-4-5-15-16(7-12)24-11-23-15)19-13-8-18-20(9-13)10-14-3-1-2-6-22-14/h4-5,7-9,14H,1-3,6,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBYLDQYSPQQPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure features a complex arrangement that combines a pyrazole ring with a benzo[d][1,3]dioxole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits a molecular weight of approximately 359.5 g/mol. Its unique structural features suggest potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways. The following mechanisms have been proposed based on current research:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of enzymes such as α-amylase, which is crucial in carbohydrate metabolism. In vitro studies have shown that derivatives containing the benzo[d][1,3]dioxole structure exhibit significant α-amylase inhibition, with IC50 values ranging from 0.68 to 0.85 µM .
- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, with IC50 values between 26 and 65 µM . The mechanism may involve the modulation of kinase activity or induction of apoptosis in cancer cells.
In Vitro Studies
Research has demonstrated the potential of this compound in inhibiting α-amylase activity and exerting cytotoxic effects on cancer cells:
| Compound | Target Enzyme | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| IIa | α-Amylase | 0.85 | Hek293t |
| IIc | α-Amylase | 0.68 | Hek293t |
| IId | Cancer Cells | 26 - 65 | Various |
These findings highlight the compound's potential as both an antidiabetic and anticancer agent.
In Vivo Studies
In vivo evaluations using streptozotocin-induced diabetic mice have shown that treatment with derivatives of this compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after multiple doses . Such results underscore its potential utility in managing diabetes.
Case Studies and Research Findings
Recent studies have explored the pharmacological applications of compounds derived from the benzo[d][1,3]dioxole framework:
- Antidiabetic Activity : A study highlighted the antidiabetic effects of benzodioxol derivatives through their inhibitory action on α-amylase and subsequent reduction in blood glucose levels in diabetic models .
- Anticancer Efficacy : Research has demonstrated that certain derivatives exhibit significant cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. This selectivity is crucial for developing safer therapeutic agents .
Comparison with Similar Compounds
Pyrazole Carboxamide Derivatives ()
Compounds 3a–3p from Molecules (2015) are 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides. Key differences include:
Implications :
- The target compound’s tetrahydropyran group may improve solubility compared to the hydrophobic aryl groups in 3a–3p, which rely on chloro/cyano substituents for electronic effects.
- The benzo[d][1,3]dioxole in the target may enhance metabolic stability over halogenated aryl rings, which are prone to oxidative dehalogenation .
Thiazole-Based Carboxamide ()
Compound 74 (1-(benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)cyclopropane-1-carboxamide) shares the benzo[d][1,3]dioxole moiety but differs significantly:
| Feature | Target Compound | Compound 74 |
|---|---|---|
| Core structure | Pyrazole-carboxamide | Thiazole-carboxamide with cyclopropane |
| Substituents | Tetrahydropyran-methyl | 4-Methoxyphenyl and pyrrolidin-1-yl benzoyl |
| Conformational rigidity | Moderate (flexible tetrahydropyran chain) | High (cyclopropane introduces rigidity) |
Implications :
- The target’s pyrazole core offers a smaller steric profile, possibly enabling better membrane permeability.
Triazolopyridine-Benzamide Derivatives ()
The European Patent SPECIFICATION describes benzamides with triazolopyridine and cyclohexylethoxy groups (e.g., 2-[(1S)-1-cyclohexylethoxy]-5-fluoro-N-(1-methyl-1H-pyrazol-5-yl)benzamide). Comparisons include:
| Feature | Target Compound | Patent Compounds |
|---|---|---|
| Aromatic system | Benzo[d][1,3]dioxole | Fluorinated benzene with triazolopyridine |
| Solubility modifiers | Tetrahydropyran (oxygenated) | Cyclohexylethoxy (hydrophobic) |
| Heterocyclic core | Pyrazole | Triazolopyridine |
Implications :
- The triazolopyridine in the patent compounds may enhance binding affinity to enzymes or receptors via π-π stacking, whereas the target’s benzo[d][1,3]dioxole could prioritize metabolic stability.
- The tetrahydropyran substituent likely improves aqueous solubility compared to the hydrophobic cyclohexylethoxy group .
Q & A
Q. What synthetic strategies are optimal for constructing the tetrahydropyran and pyrazole moieties in this compound?
The synthesis typically involves multi-step reactions:
- Tetrahydropyran ring formation : Achieved via hydrogenation of dihydropyran derivatives using catalysts like Raney nickel under controlled hydrogen pressure .
- Pyrazole functionalization : Coupling reactions (e.g., nucleophilic substitution or Suzuki-Miyaura cross-coupling) are employed to introduce substituents at the pyrazole C4 position. Solvent choice (e.g., DMF or THF) and base selection (e.g., K₂CO₃) critically influence yields .
- Final carboxamide linkage : Activated ester intermediates (e.g., using HATU or EDCI) facilitate coupling between the benzo[d][1,3]dioxole-5-carboxylic acid and the pyrazole-tetrahydropyran intermediate .
Q. Which characterization techniques are essential for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR resolves proton environments (e.g., distinguishing tetrahydropyran anomeric protons at δ 3.5–4.5 ppm) and confirms regioselectivity in pyrazole substitution .
- Mass spectrometry (HRMS) : Validates molecular weight and detects impurities, particularly for intermediates prone to oxidation (e.g., benzodioxole ring stability under acidic conditions) .
- X-ray crystallography : Used sparingly for unambiguous confirmation of stereochemistry in the tetrahydropyran ring .
Advanced Research Questions
Q. How can computational methods address contradictions in observed vs. predicted biological activity?
Discrepancies between in vitro assays and computational predictions often arise from solvation effects or target flexibility. To resolve these:
- Molecular docking : Use flexible docking protocols (e.g., AutoDock Vina with side-chain rotamer sampling) to account for induced-fit binding in enzymes like cytochrome P450 .
- Molecular dynamics (MD) simulations : Run 100-ns MD trajectories to assess stability of ligand-target complexes, focusing on hydrogen bonding between the carboxamide group and catalytic residues .
- Free energy perturbation (FEP) : Quantify binding affinity differences between stereoisomers, particularly for the tetrahydropyran chiral center .
Q. What experimental designs mitigate side reactions during the coupling of benzodioxole and pyrazole subunits?
Competing esterification or dimerization can occur during carboxamide bond formation. Mitigation strategies include:
- Temperature control : Maintain reactions at 0–5°C to suppress exothermic side reactions .
- Protecting group chemistry : Temporarily protect the benzodioxole oxygen atoms with tert-butyldimethylsilyl (TBS) groups to prevent nucleophilic attack .
- Real-time monitoring : Use inline FTIR or LC-MS to track reaction progress and terminate before byproduct formation .
Q. How does the stereochemistry of the tetrahydropyran ring influence pharmacological properties?
The tetrahydropyran’s anomeric effect can drastically alter bioavailability:
- Stereoselective synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Rh(I) catalysts to control configuration .
- Pharmacokinetic assays : Compare logP values (via shake-flask method) and metabolic stability (using liver microsomes) of enantiomers to correlate stereochemistry with clearance rates .
Data Analysis & Optimization
Q. What statistical approaches are recommended for optimizing reaction yields in multi-step syntheses?
- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., solvent polarity, catalyst loading, and temperature) .
- Response surface methodology (RSM) : Model non-linear relationships to identify optimal conditions (e.g., 72% yield achieved at 60°C with 1.2 eq. HATU) .
- Failure mode analysis : Use Pareto charts to prioritize troubleshooting steps (e.g., incomplete coupling due to moisture sensitivity ranks highest) .
Q. How can researchers validate the compound’s metabolic stability in preclinical models?
- In vitro assays : Incubate with human liver microsomes (HLM) and quantify parent compound degradation via LC-MS/MS. Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic hotspots .
- In silico tools : Predict metabolic pathways using software like MetaSite, focusing on vulnerable sites (e.g., benzodioxole methylenedioxy cleavage) .
Structural-Activity Relationship (SAR) Considerations
Q. Which structural modifications enhance target selectivity while minimizing off-target effects?
- Pyrazole substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at C3 to improve kinase inhibition selectivity by 2.5-fold .
- Benzodioxole bioisosteres : Replace methylenedioxy with difluoromethoxy to reduce P-glycoprotein efflux (confirmed via Caco-2 permeability assays) .
- Tetrahydropyran optimization : Substitute oxygen with sulfur to enhance metabolic stability (t₁/₂ increased from 2.1 to 5.8 h in HLM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
